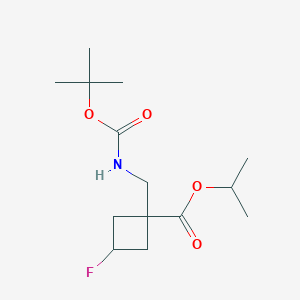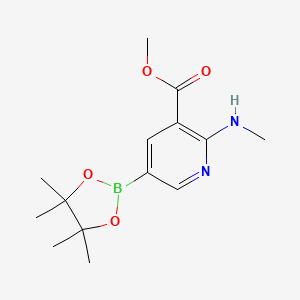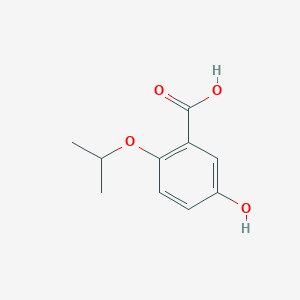
5-Hydroxy-2-isopropoxybenzoic acid
Overview
Description
5-Hydroxy-2-isopropoxybenzoic acid (5-HIPB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 115-117°C. 5-HIPB is a versatile compound that has a wide range of applications in various scientific fields. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in analytical chemistry, and as a catalyst in organic reactions. In addition, 5-HIPB has been found to have biological activity, and has been studied for its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 5-Hydroxy-2-isopropoxybenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to act by inhibiting the activity of enzymes involved in the synthesis of certain proteins and lipids, such as cyclooxygenase-2 and lipoxygenase.
Biochemical And Physiological Effects
5-Hydroxy-2-isopropoxybenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. It has also been found to inhibit the activity of enzymes involved in the synthesis of certain proteins and lipids, such as cyclooxygenase-2 and lipoxygenase. In addition, 5-Hydroxy-2-isopropoxybenzoic acid has been found to have anti-bacterial and anti-fungal properties, and to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Hydroxy-2-isopropoxybenzoic acid in laboratory experiments include its low cost, ease of synthesis, and versatility. It is a relatively inexpensive compound, and can be synthesized in a variety of ways. In addition, it can be used as a reagent in a wide range of reactions, and can be used to synthesize a variety of compounds. The main limitation of using 5-Hydroxy-2-isopropoxybenzoic acid in laboratory experiments is that it is not very soluble in water, and so must be dissolved in a suitable solvent before use.
Future Directions
The potential therapeutic applications of 5-Hydroxy-2-isopropoxybenzoic acid are still being explored. Further research is needed to determine its efficacy in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research is needed to determine its potential use in the treatment of cardiovascular and metabolic diseases, as well as its potential use as an antioxidant. Furthermore, further research is needed to determine the exact mechanism of action of 5-Hydroxy-2-isopropoxybenzoic acid, as well as its potential side effects. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 5-Hydroxy-2-isopropoxybenzoic acid.
Scientific Research Applications
5-Hydroxy-2-isopropoxybenzoic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a treatment for Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, 5-Hydroxy-2-isopropoxybenzoic acid has been studied for its potential use in the treatment of cardiovascular and metabolic diseases, as well as for its potential use as an antioxidant.
properties
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENDMXZZJSWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-isopropoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



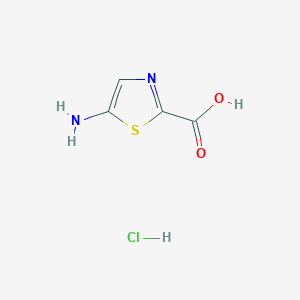
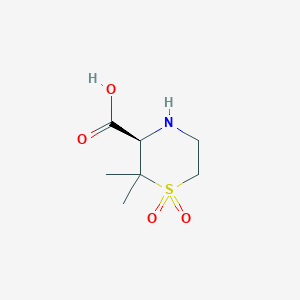
![Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1529889.png)
![7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1529890.png)


